molecular formula C20H21FN2O2 B267352 N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide

Cat. No. B267352
M. Wt: 340.4 g/mol
InChI Key: ZMMPCDUMSLHKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that selectively targets the T790M mutation, which is the main cause of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients.

Mechanism of Action

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide selectively targets the T790M mutation by irreversibly binding to the mutant EGFR, leading to inhibition of EGFR signaling and subsequent apoptosis of cancer cells. Unlike first-generation EGFR TKIs, which also inhibit wild-type EGFR, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has minimal activity against wild-type EGFR, resulting in fewer side effects.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has been shown to effectively inhibit the growth of NSCLC cells with the T790M mutation in vitro and in vivo. It has also been shown to have minimal activity against wild-type EGFR, resulting in fewer side effects compared to first-generation EGFR TKIs. In clinical trials, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has demonstrated significant anti-tumor activity in T790M-positive NSCLC patients, with manageable side effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide in lab experiments is its high selectivity for the T790M mutation, which allows for accurate evaluation of the mutant EGFR signaling pathway. However, one limitation of using N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide is its irreversible binding to the mutant EGFR, which makes it difficult to study the reversible aspects of EGFR signaling.

Future Directions

For N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide research include combination therapy with other targeted agents, such as immune checkpoint inhibitors, to improve treatment outcomes for NSCLC patients. Other future directions include the development of biomarkers to identify patients who are most likely to benefit from N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide treatment, as well as the optimization of dosing and treatment duration to minimize side effects and maximize treatment efficacy.

Synthesis Methods

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide involves a four-step process, starting from 2-fluoro-5-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using tin(II) chloride. The second step involves the protection of the amino group with tert-butoxycarbonyl (Boc) to obtain Boc-protected amine. The third step involves the reaction of the Boc-protected amine with 4-(1-azepanylcarbonyl)phenylboronic acid using palladium-catalyzed cross-coupling to obtain the intermediate compound. The final step involves the deprotection of the Boc group to obtain the final product, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide.

Scientific Research Applications

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has been extensively studied in preclinical and clinical trials. It has shown promising results in the treatment of NSCLC patients with the T790M mutation. In a phase I clinical trial, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide demonstrated a response rate of 64% in T790M-positive NSCLC patients. In a phase II clinical trial, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide showed an objective response rate of 51% and a progression-free survival of 9.6 months in T790M-positive NSCLC patients who had progressed after previous EGFR TKI treatment.

properties

Product Name

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide

Molecular Formula

C20H21FN2O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C20H21FN2O2/c21-18-8-4-3-7-17(18)19(24)22-16-11-9-15(10-12-16)20(25)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24)

InChI Key

ZMMPCDUMSLHKBT-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.